1-Azido-3-fluoropropane
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Overview
Description
1-Azido-3-fluoropropane is an organic compound that features a fluorine atom attached to a propyl chain, which is further connected to an azide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azido-3-fluoropropane typically involves a two-step process. The first step is the fluorination of a tosyl precursor to yield this compound. This is followed by a copper-catalyzed click reaction (CuAAC) with an alkyne-functionalized precursor . The reaction is usually carried out in anhydrous acetonitrile, ensuring high radiochemical purity and specific activity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the reactive nature of azides.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-3-fluoropropane undergoes several types of chemical reactions, including:
Reduction Reactions: The azide group can be reduced to a primary amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution Reactions: Sodium azide or potassium azide in acetonitrile or dimethyl sulfoxide.
Reduction Reactions: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Major Products Formed:
Substitution Reactions: Alkyl azides.
Reduction Reactions: Primary amines.
Scientific Research Applications
1-Azido-3-fluoropropane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in click chemistry for the synthesis of various complex molecules.
Biology: Employed in the development of fluorescent probes for detecting biomolecules and cellular processes.
Medicine: Utilized in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging.
Mechanism of Action
The mechanism of action of 1-Azido-3-fluoropropane primarily involves its ability to participate in click chemistry reactions. The azide group reacts with alkynes in the presence of a copper catalyst to form stable triazole rings. This reaction is highly specific and efficient, making it valuable for bioconjugation and molecular labeling .
Comparison with Similar Compounds
3-Azidopropylamine: Similar structure but lacks the fluorine atom.
3-Fluoropropylamine: Similar structure but lacks the azide group.
Fluoroalkyl azides: A broader class of compounds with varying chain lengths and fluorine positions.
Uniqueness: 1-Azido-3-fluoropropane is unique due to the presence of both a fluorine atom and an azide group on the same molecule. This combination allows it to participate in a wide range of chemical reactions, making it highly versatile for various applications in research and industry.
Properties
Molecular Formula |
C3H6FN3 |
---|---|
Molecular Weight |
103.10 g/mol |
IUPAC Name |
1-azido-3-fluoropropane |
InChI |
InChI=1S/C3H6FN3/c4-2-1-3-6-7-5/h1-3H2 |
InChI Key |
LKHJBEXZBLZPOC-UHFFFAOYSA-N |
Canonical SMILES |
C(CN=[N+]=[N-])CF |
Origin of Product |
United States |
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